4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Cross-coupling Suzuki-Miyaura Halopyridine reactivity

Medicinal chemists face bottlenecks in accessing regiochemically pure heterocyclic building blocks for late-stage diversification. 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (CAS 1242446-40-7) provides an optimized solution: • Pre-installed pyrrolidin-1-ylmethyl pharmacophore targets nicotinic acetylcholine receptors (related analog Ki = 30 nM). • 4-Bromo handle enables high-yield Suzuki-Miyaura couplings, outperforming chloro- and iodo-pyridine analogs. • Pyrrolidine-pyridine hybrid scaffold improves solubility and drug-like ADME properties for CNS receptor SAR investigations. Supplied with reliable global logistics for uninterrupted lead generation.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 1242446-40-7
Cat. No. B1401083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine
CAS1242446-40-7
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=NC=CC(=C2)Br
InChIInChI=1S/C10H13BrN2/c11-9-3-4-12-10(7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
InChIKeyUXESNRIBGMVUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine: Strategic Building Block


4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (CAS 1242446-40-7) is a heterocyclic building block that combines a 4-bromopyridine electrophile with a pyrrolidin-1-ylmethyl substituent at the 2-position . This substitution pattern creates a privileged scaffold that is widely utilized in medicinal chemistry for its ability to undergo Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling rapid diversification of the pyridine core . The compound is characterized by a molecular formula of C10H13BrN2 and a molecular weight of 241.13 g/mol .

4-Bromo handle supports Suzuki-Miyaura and Buchwald-Hartwig diversification
Pyrrolidin-1-ylmethyl group as reported pharmacophore anchor for CNS targets
Heterocyclic building block for focused library synthesis in medicinal chemistry

Why 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine Cannot Be Replaced


The precise regiochemistry and halogen identity of 4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine directly determine its utility in cross-coupling reactions and biological assays. Replacing the bromine at the 4-position with chlorine, iodine, or a hydrogen atom alters both the reactivity and the selectivity of palladium-catalyzed couplings, as experimental studies demonstrate that bromopyridines consistently outperform chloropyridines and even iodopyridines in Suzuki-Miyaura yield when using standard boronic acid partners [1]. Furthermore, the 4-position on the pyridine ring is an electron-deficient site that is highly amenable to nucleophilic aromatic substitution and metal-catalyzed functionalization, whereas analogs with bromine at the 3-position exhibit distinct electronic and steric properties that can lead to different reaction outcomes . The pyrrolidin-1-ylmethyl group at the 2-position further modulates the electronic environment of the ring and can influence binding affinity and physicochemical properties in ways that simple pyridine analogs cannot replicate [2].

Halogen identity at 4-position

Bromine provides a reported reactivity balance for palladium-catalyzed couplings; chlorine or iodine substitution may shift coupling efficiency and yield.

2-Pyrrolidin-1-ylmethyl substituent

This group modulates electronic environment and binding interactions; simple pyridine analogs lacking the pyrrolidine ring may exhibit different physicochemical and affinity profiles.

Comparative Evidence: 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine vs. Analogs


C4 Bromine Outperforms Cl and I in Suzuki Coupling

In a systematic study of monohalopyridine reactivity with a borated L-aspartic acid derivative, 3-bromopyridine achieved quantitative yield under optimized Suzuki-Miyaura conditions, whereas the corresponding 3-chloropyridine gave significantly lower conversion and 3-iodopyridine provided moderate yield [1]. The experimental yield order was Br > I >> Cl, with DFT calculations indicating that bromopyridines offer an optimal balance between oxidative addition kinetics and catalyst stability compared to iodo- and chloropyridines [1].

Suzuki Coupling Yield
Class-level inference
Target context Br-pyridine: quantitative yield reported under optimized conditions
Comparator context Cl-pyridine: low conversion; I-pyridine: moderate yield
Yield order Br > I >> Cl
Supports efficient coupling workflow selection
Based on 3-bromopyridine model; verify with 4-isomer
Cross-coupling Suzuki-Miyaura Halopyridine reactivity Palladium catalysis

Pyrrolidin-1-ylmethyl Group: High Nicotinic Receptor Affinity

The pyrrolidin-1-ylmethyl group is a validated pharmacophore for targeting nicotinic acetylcholine receptors (nAChRs). For example, 3-(pyrrolidin-1-ylmethyl)pyridine (CHEMBL148489) exhibits a binding affinity Ki of 30 nM for the α4β2 nAChR subtype [1]. In a structure-affinity investigation of pyrrolidine-modified nicotine analogs, 6-substituted pyridine derivatives bearing halogen atoms showed 2- to 20-fold greater potency than (±)-nicotine in functional assays [2]. These data demonstrate that the combination of a pyrrolidin-1-ylmethyl group with a halogen-substituted pyridine core can yield high-affinity, potent ligands.

nAChR Binding Affinity
Class-level inference
Reported analog affinity 3-(pyrrolidin-1-ylmethyl)pyridine: Ki = 30 nM (α4β2 nAChR)
Functional potency context Halogen-substituted analogs 2–20× greater than (±)-nicotine in functional assays
Supports nicotinic receptor research scaffold selection
Data from structural analogs; target-specific validation required
Nicotinic receptors Binding affinity Pyrrolidine scaffold Ligand design

Pyrrolidine-Pyridine Scaffold: Balanced Physicochemical Profile

Compounds incorporating both a pyrrolidine ring and a pyridine core occupy a privileged chemical space in medicinal chemistry due to their balanced physicochemical profiles . The pyrrolidine ring introduces three-dimensionality through sp³-hybridized carbons, which can improve solubility and reduce aromatic ring count relative to flat, fully aromatic analogs . In a series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, compounds bearing a pyrrolidin-1-ylmethyl group exhibited excellent aqueous solubility properties while maintaining potent MAO A inhibitory activity (IC50 values as low as 1.46 μM) [1].

Physicochemical Profile
Class-level inference
Pyrrolidine-pyridine hybrids: reported improved solubility attributed to increased sp³ character and basic amine
Supports ADME property optimization in lead generation
Based on chromen-2-one series; class-level evidence
Physicochemical properties Solubility ADME Pyrrolidine scaffold

Optimal Use Cases for 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine


Suzuki Library Synthesis for CNS Lead Optimization

The 4-bromo substituent enables efficient, high-yielding Suzuki couplings with diverse boronic acids, as supported by experimental data showing bromopyridines outperform chloro- and iodopyridines [1]. The pyrrolidin-1-ylmethyl group provides a validated anchor for nicotinic acetylcholine receptors (Ki = 30 nM for related analog) [2], making this building block ideal for generating focused libraries targeting CNS receptors where both affinity and synthetic tractability are critical.

SAR of Pyrrolidine-Containing GPCR Ligands

The pyrrolidine-pyridine hybrid scaffold confers improved solubility and reduced aromatic character compared to fully aromatic analogs, as demonstrated in MAO A inhibitor studies [3]. This compound serves as an optimal core for SAR investigations of GPCR ligands where maintaining drug-like ADME properties is a priority from the earliest stages of lead generation.

Late-Stage Functionalization for Nicotinic Receptor Modulators

The combination of a robust bromine handle for late-stage diversification and a pre-installed pyrrolidin-1-ylmethyl pharmacophore aligns with convergent synthesis strategies. The 4-position bromine can be selectively coupled even in the presence of other sensitive functionality, enabling efficient construction of complex nicotinic receptor modulators with enhanced functional potency (2-20× over nicotine in halogen-substituted analogs) [2].

Application
Selection Property
Validation Focus
CNS target-focused library synthesis
4-Bromo cross-coupling handle
Coupling efficiency vs. halogen analogs
GPCR ligand SAR studies
Pyrrolidine-pyridine hybrid scaffold
Solubility and sp³ character context
Nicotinic receptor modulator synthesis
Pre-installed pyrrolidine pharmacophore
Reported functional potency context

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